alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride
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Overview
Description
Alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride is a complex organic compound with a molecular formula of C19H13ClF3NOS This compound is known for its unique structural features, which include a trifluoromethyl group attached to a naphtho-thiophene ring system, and a piperidineethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphtho-thiophene Ring System: This can be achieved through a series of cyclization reactions involving thiophene derivatives and naphthalene intermediates.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Piperidineethanol Moiety: This is usually done through nucleophilic substitution reactions where the piperidineethanol group is introduced to the naphtho-thiophene system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The piperidineethanol moiety may contribute to its binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho(2,1-b)thiophene-4-methanol, alpha-(2-pyridyl)-8-trifluoromethyl-, hydrochloride: Similar structure but with a pyridyl group instead of a piperidineethanol moiety.
2-Pyridinemethanol, alpha-(8-(trifluoromethyl)naphtho(2,1-b)thien-4-yl)-, hydrochloride: Another similar compound with a pyridinemethanol group.
Uniqueness
The uniqueness of alpha-(8-(Trifluoromethyl)naphtho(2,1-b)thien-4-yl)-1-piperidineethanol hydrochloride lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidineethanol moiety provides additional functional versatility.
Properties
CAS No. |
37094-61-4 |
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Molecular Formula |
C20H21ClF3NOS |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-[8-(trifluoromethyl)benzo[e][1]benzothiol-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C20H20F3NOS.ClH/c21-20(22,23)14-5-4-13-10-17(18(25)12-24-7-2-1-3-8-24)19-15(6-9-26-19)16(13)11-14;/h4-6,9-11,18,25H,1-3,7-8,12H2;1H |
InChI Key |
HWKRYGFURGZEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=C3C(=C4C=C(C=CC4=C2)C(F)(F)F)C=CS3)O.Cl |
Origin of Product |
United States |
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